N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide
Description
N-(BENZYLOXY)-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound characterized by its unique molecular structure It is composed of a benzyl ether group, a dichlorophenoxy moiety, and a furan ring
Properties
Molecular Formula |
C19H15Cl2NO4 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-phenylmethoxyfuran-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO4/c20-14-6-8-17(16(21)10-14)24-12-15-7-9-18(26-15)19(23)22-25-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,23) |
InChI Key |
WJFRWZBEPLROFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BENZYLOXY)-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with benzyl alcohol to form the corresponding ester. This ester is then subjected to a series of reactions, including furan ring formation and amide bond formation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(BENZYLOXY)-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-(BENZYLOXY)-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(BENZYLOXY)-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The benzyl ether and dichlorophenoxy groups play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(BENZYLOXY)-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE include:
- N’-(4-(BENZYLOXY)BENZYLIDENE)-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE
- N’-(4-(BENZYLOXY)BENZYLIDENE)-2-(2,3-DICHLOROPHENOXY)ACETOHYDRAZIDE
- N’-(3-(BENZYLOXY)BENZYLIDENE)-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE .
Uniqueness
The presence of both benzyl ether and dichlorophenoxy groups in a single molecule provides distinct chemical and biological properties that are not commonly found in other compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
